An In-depth Technical Guide to 2,5-Dimethylpyridine (CAS: 589-93-5)
An In-depth Technical Guide to 2,5-Dimethylpyridine (CAS: 589-93-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dimethylpyridine, also known as 2,5-Lutidine, is a heterocyclic organic compound belonging to the pyridine (B92270) family.[1] It is characterized by a pyridine ring substituted with two methyl groups at the 2 and 5 positions. This colorless to pale yellow liquid possesses a distinctive, sharp odor and is a versatile building block in organic synthesis.[1] Its unique structural and electronic properties make it a valuable intermediate in the production of a wide range of products, including pharmaceuticals and agrochemicals.[1][2] This technical guide provides a comprehensive overview of 2,5-Dimethylpyridine, including its physicochemical properties, synthesis, analytical methods, and safety information, to support its application in research and development.
Physicochemical Properties
A summary of the key physicochemical properties of 2,5-Dimethylpyridine is presented in the table below, providing essential data for its handling, storage, and application in experimental settings.
| Property | Value | Reference(s) |
| CAS Number | 589-93-5 | [2] |
| Molecular Formula | C₇H₉N | [2] |
| Molecular Weight | 107.15 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 157 °C | [3] |
| Melting Point | -15 °C | [3] |
| Density | 0.926 g/mL at 25 °C | [3] |
| Vapor Pressure | 3.36 mmHg at 25 °C | [2] |
| Solubility | Soluble in organic solvents; less soluble in water. | [1] |
| pKa | 6.4 | [4] |
Synthesis of 2,5-Dimethylpyridine
The industrial synthesis of 2,5-Dimethylpyridine is often achieved through a variation of the Chichibabin pyridine synthesis, which involves the condensation of aldehydes and ammonia (B1221849) over a catalyst at elevated temperatures.[5][6]
Chichibabin Pyridine Synthesis: A General Overview
The Chichibabin synthesis is a versatile method for producing pyridine rings from the reaction of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia.[6] The reaction typically proceeds through a series of aldol (B89426) condensations, Michael additions, and cyclization/dehydrogenation steps to form the aromatic pyridine ring.[6] For the synthesis of 2,5-Dimethylpyridine, acetaldehyde (B116499) and ammonia are key reactants.
Figure 1: Generalized workflow of the Chichibabin synthesis for 2,5-Dimethylpyridine.
Experimental Protocol: Laboratory Scale Synthesis (Illustrative)
While large-scale industrial production utilizes gas-phase reactions over solid catalysts, a laboratory-scale synthesis can be adapted from known pyridine synthesis methodologies. The following is an illustrative protocol based on the principles of the Chichibabin reaction.
Materials:
-
Acetaldehyde
-
Aqueous ammonia (28-30%)
-
Alumina catalyst (activated)
-
Toluene (B28343) (solvent)
-
Hydrochloric acid
-
Sodium hydroxide (B78521)
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a high-pressure autoclave reactor equipped with a stirrer and temperature control, charge the activated alumina catalyst.
-
Reactant Addition: Add a solution of acetaldehyde in toluene to the reactor. Subsequently, carefully add aqueous ammonia.
-
Reaction Conditions: Seal the reactor and heat the mixture to 350-450 °C with constant stirring. The pressure will increase due to the reaction temperature and the formation of byproducts. Maintain these conditions for several hours.
-
Work-up: After cooling the reactor to room temperature, vent any excess pressure. Filter the reaction mixture to remove the catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel. Acidify the mixture with hydrochloric acid to protonate the pyridine products, making them water-soluble. Separate the aqueous layer.
-
Basification and Isolation: Make the aqueous layer basic with a concentrated sodium hydroxide solution. The 2,5-Dimethylpyridine will separate as an organic layer. Extract the aqueous layer with toluene or another suitable organic solvent.
-
Drying and Purification: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent by rotary evaporation. The crude product can be purified by fractional distillation under atmospheric pressure.[7] Collect the fraction boiling at approximately 157 °C.[3]
Analytical Methods for Characterization and Quantification
A variety of analytical techniques are employed to confirm the identity and purity of 2,5-Dimethylpyridine.
Figure 2: Analytical workflow for the characterization of 2,5-Dimethylpyridine.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds like 2,5-Dimethylpyridine, as well as for quantifying its purity and identifying any isomeric impurities.
Experimental Protocol:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.
-
Injector: Split/splitless inlet at 250 °C with a split ratio of 50:1.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Final hold: 250 °C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-300.
-
-
Sample Preparation: Dilute the 2,5-Dimethylpyridine sample in a suitable solvent such as dichloromethane (B109758) or methanol (B129727) to a concentration of approximately 100 µg/mL.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile method for the purity assessment of 2,5-Dimethylpyridine, particularly for identifying non-volatile impurities.
Experimental Protocol:
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water with a suitable buffer (e.g., 0.1% formic acid). A typical starting condition could be 30:70 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.1 mg/mL and filter through a 0.45 µm syringe filter before injection.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most definitive method for the structural elucidation of 2,5-Dimethylpyridine.
Experimental Protocol:
-
Instrumentation: A 300 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[8]
-
¹H NMR (in CDCl₃):
-
The spectrum will show signals for the two methyl groups and the three aromatic protons on the pyridine ring.
-
Expected chemical shifts (δ): ~2.3 ppm (s, 3H, C5-CH₃), ~2.5 ppm (s, 3H, C2-CH₃), ~7.0-8.2 ppm (m, 3H, aromatic protons).[8]
-
-
¹³C NMR (in CDCl₃):
-
The spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule.
-
Expected chemical shifts (δ): ~18 ppm and ~22 ppm (methyl carbons), and five signals in the aromatic region (~120-158 ppm).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol:
-
Instrumentation: An FT-IR spectrometer.
-
Sample Preparation: A neat liquid sample can be analyzed by placing a thin film between two NaCl or KBr plates.
-
Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.
-
Expected Absorptions:
-
~3000-3100 cm⁻¹: C-H stretching of the aromatic ring.
-
~2850-2960 cm⁻¹: C-H stretching of the methyl groups.
-
~1450-1600 cm⁻¹: C=C and C=N stretching vibrations of the pyridine ring.[9]
-
Applications in Drug Development
2,5-Dimethylpyridine serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[2] Its nucleophilic nitrogen atom and the reactivity of its methyl groups allow for a variety of chemical transformations, making it a versatile building block for constructing more complex molecules. For example, pyridine derivatives are integral to the structure of many drugs, and the specific substitution pattern of 2,5-Dimethylpyridine can influence the pharmacological activity of the final compound.
Safety and Handling
2,5-Dimethylpyridine is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from sources of ignition. It is harmful if swallowed or in contact with skin and can cause skin and eye irritation.[2]
Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.
-
Use a fume hood to minimize inhalation of vapors.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Disposal:
-
Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.
This technical guide provides a foundational understanding of 2,5-Dimethylpyridine for its effective and safe use in a research and development setting. For more detailed information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.
References
- 1. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 2. 2,5-Dimethylpyridine | C7H9N | CID 11526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. Showing Compound 2,5-Dimethylpyridine (FDB004388) - FooDB [foodb.ca]
- 5. chemistnotes.com [chemistnotes.com]
- 6. Chichibabin pyridine synthesis - Wikipedia [en.wikipedia.org]
- 7. How To [chem.rochester.edu]
- 8. 2,5-Dimethylpyridine(589-93-5) 1H NMR spectrum [chemicalbook.com]
- 9. 2,5-Dimethylpyridine(589-93-5) IR Spectrum [m.chemicalbook.com]
